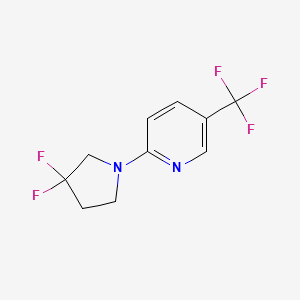![molecular formula C15H19NO4S B1408790 4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid CAS No. 1706463-40-2](/img/structure/B1408790.png)
4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid
Vue d'ensemble
Description
4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid is a chemical compound with the CAS number 1706463-40-2 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C15H19NO4S . Its molecular weight is 309.38 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C15H19NO4S), molecular weight (309.38), and its structure .Applications De Recherche Scientifique
Synthesis and Structural Studies
4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid and its derivatives have been a focus in the development of synthesis methods and structural studies. For instance, Armstrong and Bergmeier (2017) outlined a method for synthesizing 4-substituted azabicyclo[3.2.1]octanes, a related compound, using a process that includes bromination, Suzuki coupling, and reduction and deprotection, achieving moderate to high yields (Armstrong & Bergmeier, 2017). Additionally, Arias-Pérez et al. (2003, 2001) conducted structural studies using IR and NMR spectroscopy and X-ray diffraction on similar α-hydroxyesters and esters derived from related azabicyclo compounds (Arias-Pérez et al., 2003), (Arias-Pérez et al., 2001).
Synthesis of Chiral Compounds
Research has also been conducted in the synthesis of chiral compounds using azabicyclo[3.2.1]octane structures. Casabona et al. (2007) reported a straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure (Casabona, Jiménez, & Cativiela, 2007). Furthermore, Arai et al. (2015) developed a method for catalytic asymmetric iodocyclization of N-Tosyl alkenamides, leading to the synthesis of chiral 8-oxa-6-azabicyclo[3.2.1]octanes (Arai, Watanabe, Yabe, & Yamanaka, 2015).
Synthesis of Bicyclic β-Lactams
The compound and its derivatives have also been explored in the synthesis of bicyclic β-lactams. Bachi and Bar-Ner (1993) described the synthesis of a Δ1,6-1-carbacephem-4-carboxylic acid derivative, a prototype for a new family of fused bicyclic β-lactams (Bachi & Bar-Ner, 1993).
Other Applications
Other studies have involved the synthesis of pipecolic acid analogues and the exploration of various synthetic methods. For instance, Radchenko et al. (2009) reported practical syntheses of various azabicyclo compounds as pipecolic acid analogues (Radchenko, Kopylova, Grygorenko, & Komarov, 2009).
Propriétés
IUPAC Name |
4-(4-methylphenyl)sulfonyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-2-4-11(5-3-10)21(19,20)16-8-6-12-13(7-9-16)14(12)15(17)18/h2-5,12-14H,6-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEWERIUTZRMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C3C(=O)O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















